![molecular formula C12H10O5 B3014553 methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 128720-11-6](/img/structure/B3014553.png)
methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
“Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C11H8O5 . It is a member of the coumarins, a class of heterocyclic compounds . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is characterized by the presence of a chromene ring, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring .Chemical Reactions Analysis
While specific chemical reactions involving “methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” are not available, 2H-chromene derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
“Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” has a molecular weight of 220.18 . It is a solid substance with a melting point of 214 - 216°C .Scientific Research Applications
Anticancer Properties
“Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” (let’s call it MOC) has shown promising anticancer activity. Researchers have discovered that MOC derivatives exhibit potent cytotoxic effects against various cancer cell lines. These compounds interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. The unique structural features of MOC contribute to its efficacy as an anticancer agent .
Anticonvulsant Activity
MOC derivatives have also demonstrated anticonvulsant properties. These compounds modulate neuronal excitability and reduce seizure activity. By interacting with specific receptors or ion channels in the brain, MOC analogs may offer a novel approach for managing epilepsy and related disorders .
Antimicrobial Effects
In the realm of infectious diseases, MOC stands out. Its derivatives exhibit significant antimicrobial activity against bacteria, fungi, and even some viruses. These compounds disrupt microbial cell membranes, inhibit essential enzymes, and prevent pathogen growth. Researchers are exploring MOC-based formulations as potential antibiotics and antifungal agents .
Anticholinesterase Potential
MOC derivatives have been investigated for their ability to inhibit cholinesterase enzymes. These enzymes play a crucial role in neurotransmission and are targeted in Alzheimer’s disease therapy. By blocking cholinesterase activity, MOC compounds may enhance cognitive function and memory retention .
Antidiabetic Applications
Early studies suggest that MOC analogs exhibit hypoglycemic effects. They may regulate blood glucose levels by influencing insulin secretion or improving insulin sensitivity. Researchers are intrigued by the potential of MOC derivatives as adjuncts in diabetes management .
Antituberculosis Activity
Tuberculosis remains a global health challenge. MOC derivatives have shown inhibitory effects against Mycobacterium tuberculosis, the causative agent of TB. These compounds interfere with bacterial metabolism and growth, making them promising candidates for new TB drugs .
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) inhibitors play a role in treating depression and other mood disorders. Some MOC derivatives exhibit MAO inhibitory activity, which could contribute to their antidepressant effects. Further research is needed to explore this potential .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNVLTHNZLNVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
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